molecular formula C19H17ClN2O3S B3007805 methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate CAS No. 896705-27-4

methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate

Cat. No.: B3007805
CAS No.: 896705-27-4
M. Wt: 388.87
InChI Key: NEUOQDOJIWUAGZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, structurally similar to the compound , using N-aryl-3-oxobutanamides, salicylaldehyde, urea, and NaHSO4 as a catalyst. This process was characterized using IR, 1H NMR spectroscopy, and X-ray analysis (Gein et al., 2017).
  • Another similar synthesis involved N-Aryl- and N,N-diethyl-3-oxobutanamides reacting with salicylaldehyde and N-phenylthiourea in ethanol, also using sodium hydrogen sulfate as a catalyst (Gein et al., 2017).

Structural Studies and Applications

  • The stereoselective synthesis of a new 2-methyl-4-oxo-2,6-methano-3,4,5,6-tetrahydro-2H-1,3-benzoxazocine-5-thiocarboxamide was reported, elucidating its structure through X-ray crystallography and NMR spectroscopy. This compound is related to antidepressant Lortalamine, highlighting its potential pharmaceutical application (Belokon et al., 1998).
  • Research also includes the synthesis of oxygen-bridged adducts like ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate, using zinc(II) perchlorate hexahydrate as a catalyst. This compound demonstrated moderate anticancer activity against the MCF-7 human breast cell line (Ibrahim et al., 2017).

Transformation and Reactivity Studies

  • Studies have shown that certain compounds in this family, like 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione, undergo isomerization in DMSO solution, leading to new compounds with potential applications in chemical synthesis (Sedova et al., 2017).
  • Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, a compound with a similar structure, was synthesized and studied for its dehydration phenomenon, showing significant transformations in crystallization processes (Arshad et al., 2013).

Antimicrobial and Biological Activities

  • Novel syntheses of compounds like ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been reported, with potential applications in antimicrobial activities (Hou et al., 2009).
  • Synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives showed significant inhibition on bacterial and fungal growth, demonstrating their potential as antimicrobial agents (Akbari et al., 2008).

Properties

IUPAC Name

methyl 10-(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-19-10-15(14-9-11(17(23)24-2)3-8-16(14)25-19)21-18(26)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUOQDOJIWUAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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